molecular formula C19H19N3O3S B12217265 Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate

Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate

Cat. No.: B12217265
M. Wt: 369.4 g/mol
InChI Key: WRKYEFIMCFUMFL-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs .

Mechanism of Action

The mechanism of action of ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is unique due to its specific substitution pattern and the presence of the sulfanyl and oxobutanoate groups. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-3-oxobutanoate

InChI

InChI=1S/C19H19N3O3S/c1-4-25-19(24)17(13(3)23)26-16-10-12(2)21-18-15(11-20-22(16)18)14-8-6-5-7-9-14/h5-11,17H,4H2,1-3H3

InChI Key

WRKYEFIMCFUMFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)SC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C

Origin of Product

United States

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